molecular formula C8H5F4IO B14281028 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene CAS No. 138777-50-1

1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene

Cat. No.: B14281028
CAS No.: 138777-50-1
M. Wt: 320.02 g/mol
InChI Key: HJXWVQJOCRGJKO-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene is an organic compound with the molecular formula C8H5F4IO It is a derivative of benzene, where the hydrogen atoms are substituted with ethoxy, tetrafluoro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene typically involves the introduction of ethoxy, fluorine, and iodine substituents onto a benzene ring. One common method is through electrophilic aromatic substitution reactions, where fluorine atoms are introduced via halogen exchange reactions, and the ethoxy group is added through nucleophilic substitution. The iodo group can be introduced using iodination reactions with iodine or iodine monochloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available benzene derivatives. The process includes halogenation, ethoxylation, and iodination steps, often using catalysts and specific reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene involves its interaction with various molecular targets and pathways. The ethoxy and fluorine substituents can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The iodo group can participate in halogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene is unique due to the combination of ethoxy, tetrafluoro, and iodo groups, which confer distinct electronic and steric properties. These properties make it a valuable compound in various synthetic and research applications .

Properties

CAS No.

138777-50-1

Molecular Formula

C8H5F4IO

Molecular Weight

320.02 g/mol

IUPAC Name

1-ethoxy-2,3,5,6-tetrafluoro-4-iodobenzene

InChI

InChI=1S/C8H5F4IO/c1-2-14-8-5(11)3(9)7(13)4(10)6(8)12/h2H2,1H3

InChI Key

HJXWVQJOCRGJKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=C1F)F)I)F)F

Origin of Product

United States

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